molecular formula C11H13F2N B13173501 N-[(3,3-Difluorocyclobutyl)methyl]aniline

N-[(3,3-Difluorocyclobutyl)methyl]aniline

Cat. No.: B13173501
M. Wt: 197.22 g/mol
InChI Key: XGDWPCZQLXBFFK-UHFFFAOYSA-N
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Description

N-[(3,3-Difluorocyclobutyl)methyl]aniline is a fluorinated aniline derivative featuring a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions, linked via a methyl group to the aniline nitrogen. This structure introduces unique steric and electronic properties due to the strained cyclobutane ring and electron-withdrawing fluorine atoms.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]aniline

InChI

InChI=1S/C11H13F2N/c12-11(13)6-9(7-11)8-14-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2

InChI Key

XGDWPCZQLXBFFK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]aniline typically involves the reaction of aniline with a difluorocyclobutylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-Difluorocyclobutyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

N-[(3,3-Difluorocyclobutyl)methyl]aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is distinguished by its 3,3-difluorocyclobutylmethyl substituent. Comparisons with related aniline derivatives highlight key differences:

Compound Name Substituents on Aniline Nitrogen Molecular Formula Molecular Weight Key Features
N-[(3,3-Difluorocyclobutyl)methyl]aniline 3,3-Difluorocyclobutylmethyl C₁₁H₁₂F₂N 211.22* Strained cyclobutane ring; dual fluorine atoms
N-(3,3-Difluorocyclobutyl)aniline (10j) 3,3-Difluorocyclobutyl + nitro/sulfonyl C₁₉H₁₈F₃N₃O₂S 471.0 Additional sulfonylpiperazine and nitro groups
3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}aniline 3-(Trifluoromethyl)benzyl + chloro C₁₄H₁₁ClF₃N 285.69 Chloro and trifluoromethyl groups enhance electron-withdrawing effects
3,5-Difluoro-N-(3-methylbutyl)aniline 3-Methylbutyl + 3,5-difluoro C₁₁H₁₅F₂N 199.24 Linear alkyl chain; no cyclic strain
3-Fluoro-N-[(3,4,5-trifluorophenyl)methyl]aniline 3,4,5-Trifluorobenzyl + 3-fluoro C₁₃H₁₀F₄N 263.22 High electronegativity from multiple fluorines
Key Observations:
  • Cyclobutane Ring : The strained cyclobutyl group in the target compound increases molecular rigidity compared to linear alkyl (e.g., 3-methylbutyl in ) or benzyl substituents (). This may influence binding affinity in biological systems .
  • Fluorine Substitution : The 3,3-difluoro configuration contrasts with compounds having trifluoromethyl () or trifluorophenyl groups (), which exhibit stronger electron-withdrawing effects.
  • Synthetic Complexity : Derivatives with sulfonylpiperazine and nitro groups (e.g., 10j in ) show lower yields (20%) compared to simpler analogs, likely due to steric hindrance .

Electronic and Steric Properties

  • This contrasts with methoxy-substituted analogs (e.g., ), where electron-donating groups increase reactivity .
  • Steric Hindrance : The cyclobutylmethyl group introduces moderate steric bulk compared to smaller substituents like methyl () or larger groups like tetrahydrofuran-derived chains (m).

Biological Activity

N-[(3,3-Difluorocyclobutyl)methyl]aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorocyclobutyl group attached to an aniline moiety. Its molecular formula is C10H12F2NC_{10}H_{12}F_2N, and it exhibits distinct physical and chemical properties that influence its biological activity.

PropertyValue
Molecular Weight199.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluorocyclobutyl group may enhance the compound's binding affinity to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to:

  • Inhibition of inflammatory mediators: The compound has shown potential in reducing inflammation by modulating the expression of pro-inflammatory cytokines.
  • Neurotransmitter modulation: It may affect neurotransmitter release, which could have implications for neurological disorders.

Case Studies and Experimental Data

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers in treated animals compared to controls.
  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases.
  • Cancer Research : Preliminary investigations have suggested that this compound may inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. Further studies are needed to elucidate the underlying mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesBiological Activity
N-MethylanilineAniline derivativeSolvent and intermediate
3,3-DifluorocyclobutanamineContains difluoro groupPotentially useful in pharmaceuticals
4-FluoroanilineFluoro-substituted anilineExhibits different biological activities

The unique combination of a difluoro group and an aniline structure in this compound may confer distinct reactivity profiles compared to these similar compounds.

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